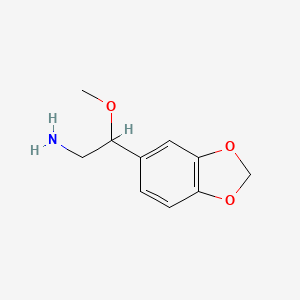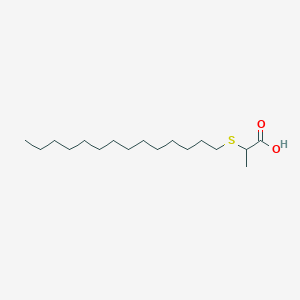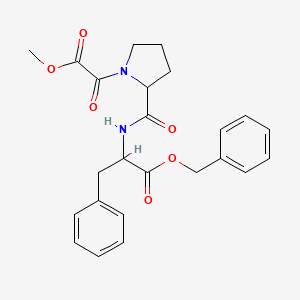
Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a phenol group attached to a thiazole ring, which is further substituted with ethyl and methyl groups. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
The synthesis of Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- typically involves the reaction of appropriate starting materials under specific conditionsIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Applications De Recherche Scientifique
Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits significant biological activities, making it a valuable tool in the study of antibacterial, antifungal, and anti-inflammatory mechanisms.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and chemical products, including dyes and biocides
Mécanisme D'action
The mechanism of action of Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and proteins, leading to inhibition or activation of biological processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- can be compared with other thiazole derivatives, such as:
Phenol, 4-(2-methyl-4-thiazolyl)-: Similar structure but different substitution pattern, leading to variations in biological activity.
Phenol, 4-(4-methyl-2-thiazolyl)-: Another thiazole derivative with distinct biological properties.
Phenol, 4-(4-chlorophenyl)-2-thiazolyl)-: Contains a chlorophenyl group, which alters its chemical and biological behavior. These compounds share the thiazole ring structure but differ in their substituents, resulting in unique properties and applications
Propriétés
Numéro CAS |
1152495-32-3 |
|---|---|
Formule moléculaire |
C12H13NOS |
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
4-(4-ethyl-5-methyl-1,3-thiazol-2-yl)phenol |
InChI |
InChI=1S/C12H13NOS/c1-3-11-8(2)15-12(13-11)9-4-6-10(14)7-5-9/h4-7,14H,3H2,1-2H3 |
Clé InChI |
UNIJITYZLJHEFC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC(=N1)C2=CC=C(C=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12112034.png)
![7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12112046.png)


![2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112064.png)
![1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene](/img/structure/B12112070.png)
![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)


![(2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12112092.png)

